Cas no 763102-80-3 ((R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid)
(R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-l-dbu(boc)-oh
- (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid
- Fmoc-Dbu(Boc)-OH
- Fmoc-D-Dbu(Boc)-OH
- CID 75409951
- (9H-Fluoren-9-yl)MethOxy]Carbonyl L-Dbu(Boc)-OH
- (R)-4-(Boc-amino)-3-(Fmoc-amino)butyric acid≥ 99% (HPLC)
- (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- AKOS030212549
- (R)-4-(Boc-Amino)-3-(fmoc-amino)butyric acid
- 763102-80-3
- DTXSID501113251
- (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
- MFCD22666112
-
- MDL: MFCD22666112
- Inchi: 1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1
- InChI Key: KUNBFIUWYNXGCJ-OAHLLOKOSA-N
- SMILES: O(C(N[C@H](CC(=O)O)CNC(=O)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 440.19473662g/mol
- Monoisotopic Mass: 440.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 10
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114
- XLogP3: 3.3
Experimental Properties
- Density: 1.243±0.06 g/cm3(Predicted)
- Boiling Point: 671.2±55.0 °C(Predicted)
- pka: 4.32±0.10(Predicted)
(R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB510182-250 mg |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 250MG |
€110.00 | 2023-04-18 | |
| abcr | AB510182-500 mg |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 500MG |
€180.50 | 2023-04-18 | |
| abcr | AB510182-1 g |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 1g |
€270.50 | 2023-04-18 | |
| abcr | AB510182-5 g |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 5g |
€912.50 | 2023-04-18 | |
| eNovation Chemicals LLC | Y1265885-100mg |
(R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid |
763102-80-3 | 99% (HPLC) | 100mg |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265885-250mg |
(R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid |
763102-80-3 | 99% (HPLC) | 250mg |
$340 | 2024-06-06 | |
| abcr | AB510182-250mg |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 250mg |
€110.00 | 2025-04-16 | |
| abcr | AB510182-500mg |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 500mg |
€180.50 | 2025-04-16 | |
| abcr | AB510182-1g |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 1g |
€270.50 | 2025-04-16 | |
| abcr | AB510182-5g |
(R)-4-(Boc-Amino)-3-(Fmoc-amino)butyric acid, 99%; . |
763102-80-3 | 99% | 5g |
€912.50 | 2025-04-16 |
(R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid Suppliers
(R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid
Professional Introduction to (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric Acid and CAS No. 763102-80-3
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid, identified by its CAS number CAS No. 763102-80-3, stands out as a compound of significant interest due to its structural complexity and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical properties, synthetic pathways, and recent applications in research and development.
The compound (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid is an advanced intermediate in the synthesis of peptide mimetics and protease inhibitors. The presence of multiple functional groups, including the N-beta-FMoc (fluorenylmethyloxycarbonyl) protecting group, the N-gaMMa (gamma-aminomethyl) moiety, and the Boc (tert-butoxycarbonyl) group, makes it a versatile building block for constructing complex molecular architectures. These features are particularly valuable in the design of molecules that require precise stereochemical control, which is often essential for achieving high biological activity.
In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides. Peptidomimetics are designed to mimic the bioactivity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid is well-suited for this purpose due to its ability to incorporate non-peptide moieties into the molecular structure. This flexibility allows for the creation of compounds with enhanced stability and improved pharmacokinetic profiles.
The synthesis of (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired enantiomeric purity. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for such complex molecules. For instance, biocatalytic approaches using engineered enzymes have shown promise in improving the sustainability and cost-effectiveness of peptide-based syntheses.
One of the key applications of (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation and viral replication. Inhibiting these enzymes can lead to therapeutic benefits in conditions such as cancer, HIV/AIDS, and autoimmune diseases. The compound's structural features make it an excellent candidate for designing inhibitors that target specific proteases with high selectivity. For example, modifications to the side chains can be tailored to enhance binding affinity and reduce off-target effects.
Recent studies have highlighted the potential of (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid in the development of novel antibiotics. Antibiotic resistance is a growing global health concern, necessitating the discovery of new therapeutic strategies. Peptidomimetics have emerged as a promising class of compounds that can overcome resistance mechanisms associated with traditional antibiotics. The ability of (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid to incorporate diverse functional groups allows for the creation of molecules with unique mechanisms of action. This flexibility is crucial for designing antibiotics that can target resistant bacterial strains.
The compound also finds applications in drug discovery platforms that utilize high-throughput screening techniques. These platforms rely on large libraries of compounds to identify lead candidates for further development. The structural diversity offered by (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid makes it an ideal component for such libraries. By systematically varying its functional groups and side chains, researchers can generate a wide range of derivatives with different biological activities. This approach has been successful in identifying novel therapeutic agents across various disease areas.
In conclusion, (R)-N-beta-FMoc-N-gaMMa-Boc-3,4-diaMinobutyric acid is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure and versatile functional groups make it a valuable intermediate for synthesizing peptidomimetics and protease inhibitors. Recent advancements in synthetic chemistry and drug discovery have further expanded its applications in addressing critical challenges such as antibiotic resistance and inflammation-related diseases. As research continues to uncover new uses for this compound, its importance in advancing medicinal chemistry is likely to grow even further.
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